N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
CAS No.: 864940-93-2
Cat. No.: VC7239837
Molecular Formula: C19H12N2O4S
Molecular Weight: 364.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864940-93-2 |
|---|---|
| Molecular Formula | C19H12N2O4S |
| Molecular Weight | 364.38 |
| IUPAC Name | N-(3-carbamoylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
| Standard InChI | InChI=1S/C19H12N2O4S/c20-16(22)12-7-8-26-18(12)21-17(23)14-9-13-11-4-2-1-3-10(11)5-6-15(13)25-19(14)24/h1-9H,(H2,20,22)(H,21,23) |
| Standard InChI Key | RCKRACMVEGWJSS-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=C(C=CS4)C(=O)N |
Introduction
N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound belonging to the benzochromene class, known for its diverse biological activities. This compound integrates a thiophene moiety and a carboxamide functional group, contributing to its potential pharmacological properties. The systematic name reflects its intricate structure, highlighting the presence of both a chromene and a thiophene ring.
Synthesis Methods
The synthesis of N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step synthetic pathways. Key methods include reactions that introduce the thiophene and carboxamide functionalities onto the benzochromene scaffold. Specific conditions such as controlled temperatures, solvents, and catalysts are crucial to optimize yield and purity.
Analytical Techniques
Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the reaction progress and characterizing the final product.
Potential Biological Activities
While the exact mechanism of action for N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully elucidated, studies on similar compounds suggest potential anti-inflammatory, anticancer, or antimicrobial activities. The compound may interact with biological targets such as enzymes or receptors due to its ability to form hydrogen bonds through the carboxamide group and engage in π-stacking interactions due to its aromatic rings.
Applications in Research
This compound exemplifies the intersection of organic synthesis and medicinal chemistry, highlighting its potential roles in advancing therapeutic strategies and material innovations. Further research into its properties and mechanisms will enhance understanding and application in scientific fields.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number | Potential Activities |
|---|---|---|---|---|
| N-(3-carbamoylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | C19H12N2O4S | 364.38 | 864940-93-2 | Anti-inflammatory, anticancer, antimicrobial |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Not specified | Not specified | Anti-inflammatory (5-LOX inhibitor) |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Not specified | Not specified | Not specified | Anticancer |
Future Research Directions
Future studies should focus on elucidating the compound's pharmacodynamics and exploring its potential therapeutic applications through in vitro and in vivo experiments. Additionally, computational chemistry tools can be used to predict its reactivity and interaction with biological targets.
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